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Abstract
Mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene, a key

component of the SWI/SNF chromatin remodeling complex, are prevalent across a spectrum of

human cancers and are often associated with aggressive disease. The loss of ARID1A function

creates a dependency on alternative DNA damage response (DDR) pathways, presenting a

therapeutic vulnerability. Ceralasertib (AZD6738), a potent and selective oral inhibitor of the

Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic

agent that exploits this dependency. This technical guide provides an in-depth overview of the

preclinical rationale and clinical investigation of ceralasertib formate in ARID1A mutant

cancers. We detail the underlying molecular mechanisms, summarize key quantitative data

from preclinical and clinical studies, provide comprehensive experimental protocols for relevant

assays, and present visual representations of the core signaling pathways and experimental

workflows.

Introduction: The Synthetic Lethal Relationship
between ARID1A Deficiency and ATR Inhibition
ARID1A plays a crucial role in maintaining genomic stability through its involvement in DNA

double-strand break (DSB) repair. Specifically, ARID1A is recruited to DSBs and facilitates the

activation of the ATR kinase, a central regulator of the DDR pathway. In ARID1A-deficient
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cancer cells, the ATR-mediated checkpoint is impaired, leading to an increased reliance on this

pathway for survival amidst elevated replication stress.

This dependency creates a synthetic lethal interaction, where the inhibition of ATR in ARID1A-

deficient cells leads to catastrophic genomic instability and subsequent cell death.

Ceralasertib formate, by targeting ATR, selectively eliminates these vulnerable cancer cells

while sparing normal cells with functional ARID1A. Preclinical and clinical studies have

demonstrated the potential of this targeted therapeutic strategy.[1][2]

Ceralasertib Formate: Chemical Properties
Ceralasertib formate is the salt form of the active ATR inhibitor, ceralasertib.

Property Value

Chemical Formula C₂₁H₂₆N₆O₄S

Molecular Weight 458.54 g/mol

Preclinical Data
In Vitro Sensitivity of ARID1A Mutant Cell Lines to ATR
Inhibitors
Studies have demonstrated that cancer cell lines harboring ARID1A mutations exhibit

increased sensitivity to ATR inhibitors compared to their wild-type counterparts.
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Cell Line Cancer Type ARID1A Status ATR Inhibitor IC50 (nM)

RKO
Colorectal

Carcinoma
Mutant VE822 19.83 ± 7.83

SW48
Colorectal

Carcinoma
Mutant VE822 ~20

LS180
Colorectal

Carcinoma
Mutant VE822 ~20

HCT15
Colorectal

Carcinoma
Wild-Type VE822 98.8 ± 45.4

HCT116
Colorectal

Carcinoma
Wild-Type VE822 ~88

Colo320DM
Colorectal

Carcinoma
Wild-Type VE822 ~88

Note: IC50 values for VE822 are presented as a relevant example of an ATR inhibitor, as

specific Ceralasertib IC50 values for a wide range of ARID1A mutant vs. wild-type cell lines

were not available in the searched literature. VE822 and Ceralasertib target the same ATR

kinase.[3]

In Vivo Efficacy in ARID1A-Deficient Xenograft Models
Preclinical studies using xenograft models have shown the anti-tumor activity of ceralasertib in

ARID1A-deficient tumors.[4] While a specific detailed protocol for a Ceralasertib in ARID1A-

deficient xenograft model was not found in the search results, a general protocol is provided in

the experimental protocols section.

Clinical Data: The ATARI and PATRIOT Trials
Two key clinical trials have investigated the efficacy of ceralasertib in patients with ARID1A-

mutant tumors: the Phase II ATARI trial (NCT04065269) focusing on gynecological cancers,

and the Phase I PATRIOT trial (NCT02223923) in advanced solid tumors.

ATARI Trial (NCT04065269)
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This ongoing Phase II trial is assessing ceralasertib alone or in combination with olaparib or

durvalumab in patients with relapsed gynecological cancers, stratified by ARID1A status.[5][6]

[7][8][9]

Patient Demographics and Baseline Characteristics (Clear Cell Carcinoma Cohorts)[10]

Characteristic
Cohort 1A (ARID1A Loss,
Ceralasertib Monotherapy)

Cohort 2 (ARID1A Intact,
Ceralasertib + Olaparib)

Number of Evaluable Patients 29 29

Median Age (years) 56 60

Ovarian Cancer (%) 90 79

Endometrial Cancer (%) 10 21

Median Prior Lines of Therapy 2 1

Efficacy Results (Clear Cell Carcinoma Cohorts)[10]

Endpoint Cohort 1A (ARID1A Loss) Cohort 2 (ARID1A Intact)

Objective Response Rate

(ORR)
14% 14%

Median Duration of Response

(DOR)
24 weeks 8 weeks

Disease Control Rate (DCR) at

≥16 weeks
41% 38%

Median Progression-Free

Survival (PFS)
3.5 months 3.5 months

Median Overall Survival (OS) 9.8 months 12.4 months

Non-Clear Cell Basket Cohort (Cohort 3, Ceralasertib + Olaparib)[10]
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Endpoint Value

Objective Response Rate (ORR) 21%

Median Duration of Response (DOR) 41 weeks

Progression-Free Survival (PFS) at 16 weeks 54%

PATRIOT Trial (NCT02223923)
This Phase I study evaluated the safety and efficacy of ceralasertib monotherapy in patients

with advanced solid tumors.[1][11][12][13][14]

Patient Demographics and Outcomes[2][3][15]

Characteristic Value

Number of Patients 67

Recommended Phase 2 Dose 160 mg twice daily (2 weeks on, 2 weeks off)

Confirmed Partial Responses (PR) 5 (8%)

Stable Disease (SD) 34 (52%)

Progressive Disease (PD) 27 (41%)

Durable responses were observed in patients with tumors harboring ARID1A loss and other

DNA damage response defects.[3][12][15][16] One notable case was a patient with clear cell

ovarian carcinoma with an ARID1A mutation who had a durable response lasting over 251

weeks.[15][17]

Signaling Pathways and Experimental Workflows
ATR-CHK1 Signaling Pathway in ARID1A Deficient
Cancers
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Caption: ATR-CHK1 signaling in ARID1A proficient vs. deficient cells.

General Experimental Workflow for Investigating
Ceralasertib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://clinicaltrials.gov/study/NCT04065269
https://www.mycancergenome.org/content/clinical_trials/NCT04065269/
https://clin.larvol.com/trial-detail/NCT04065269
https://clin.larvol.com/trial-detail/NCT04065269
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636880/
https://www.researchgate.net/publication/354558347_ATARI_trial_ATR_inhibitor_in_combination_with_olaparib_in_gynecological_cancers_with_ARID1A_loss_or_no_loss_ENGOTGYN1NCRI
https://www.targetedonc.com/view/ceralasertib-shows-clinical-activity-with-or-without-olaparib-in-gynecologic-cancers
https://www.researchgate.net/publication/325657250_PATRIOT_A_Phase_I_Study_to_assess_the_Tolerability_Safety_and_Biological_Effects_of_a_Specific_Ataxia_Telangiectasia_and_Rad3-Related_ATR_Inhibitor_AZD6738_as_a_Single_Agent_and_in_Combination_with_Pa
https://pubmed.ncbi.nlm.nih.gov/40750587/
https://pubmed.ncbi.nlm.nih.gov/40750587/
https://www.researchgate.net/publication/336194782_450PDA_phase_I_study_of_ATR_inhibitor_AZD6738_as_monotherapy_in_advanced_solid_tumours_PATRIOT_part_A_B
https://www.researchgate.net/publication/354737366_512O_Interim_results_from_a_phase_II_study_of_the_ATR_inhibitor_ceralasertib_in_ARID1A-deficient_and_ARID1A-intact_advanced_solid_tumor_malignancies
https://www.researchgate.net/publication/375456333_Durable_responses_to_ATR_inhibition_with_ceralasertib_in_tumors_with_genomic_defects_and_high_inflammation
https://www.researchgate.net/publication/7839539_Clonogenic_Cell_Survival_Assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786692/
https://www.benchchem.com/product/b15293697#investigating-ceralasertib-formate-in-arid1a-mutant-cancers
https://www.benchchem.com/product/b15293697#investigating-ceralasertib-formate-in-arid1a-mutant-cancers
https://www.benchchem.com/product/b15293697#investigating-ceralasertib-formate-in-arid1a-mutant-cancers
https://www.benchchem.com/product/b15293697#investigating-ceralasertib-formate-in-arid1a-mutant-cancers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15293697?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

